molecular formula C17H26N4O3S B2999140 N-(1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 2034208-14-3

N-(1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Cat. No.: B2999140
CAS No.: 2034208-14-3
M. Wt: 366.48
InChI Key: NPEPQPOHKRIFOF-UHFFFAOYSA-N
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Description

N-(1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a useful research compound. Its molecular formula is C17H26N4O3S and its molecular weight is 366.48. The purity is usually 95%.
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Biological Activity

N-(1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and biological activities, particularly focusing on its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of 6-Methylpyridazine : This step involves the reaction of appropriate starting materials to form the pyridazine ring.
  • Formation of Piperidine Intermediate : The piperidine ring is synthesized separately and then functionalized.
  • Coupling Reaction : The 6-methylpyridazine and piperidine intermediates are coupled using suitable reagents to form the desired compound.
  • Final Modifications : Additional functional groups, such as methylthio and acetamide, are introduced through specific chemical reactions.

The mechanism of action for this compound involves its interaction with various molecular targets. It is hypothesized that the compound may act as an enzyme inhibitor or modulator, influencing pathways associated with cellular signaling and metabolic processes.

Pharmacological Properties

Research indicates that derivatives of pyridazine and piperidine exhibit a range of biological activities, including:

  • Antitumor Activity : Some studies have shown that compounds with similar structures possess significant antitumor effects, particularly against specific cancer cell lines such as MCF-7 and MDA-MB-231 .
  • Anti-inflammatory Effects : Research has indicated that certain pyrazole derivatives demonstrate anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .

Antitumor Activity

A study examined a series of pyrazole derivatives that showed notable cytotoxic effects against breast cancer cell lines. The combination of these compounds with established chemotherapeutics like doxorubicin resulted in enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes in specific cancer subtypes .

Antimicrobial Effects

Another investigation focused on the antimicrobial properties of similar compounds. The results indicated that certain derivatives exhibited strong inhibitory activity against various bacterial strains, highlighting their potential use in developing new antimicrobial agents .

Summary of Biological Activities

Activity TypeCompound TypeObserved EffectsReference
AntitumorPyrazole DerivativesSignificant cytotoxicity in MCF-7 and MDA-MB-231
Anti-inflammatoryPyrazole DerivativesReduction in inflammatory markers
AntimicrobialVarious DerivativesStrong inhibition against bacterial strains

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following factors are considered:

Structural FeatureImpact on Activity
Presence of PyridazineEnhances interaction with biological targets
Piperidine RingEssential for receptor binding
Methylthio GroupModulates lipophilicity and bioavailability

Properties

IUPAC Name

N-[1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S/c1-12-6-7-16(20-19-12)24-14-5-4-9-21(11-14)17(23)15(8-10-25-3)18-13(2)22/h6-7,14-15H,4-5,8-11H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEPQPOHKRIFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C(CCSC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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